3-Methyl-1-benzothiophene-7-carboxylic acid
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Overview
Description
3-Methyl-1-benzothiophene-7-carboxylic acid is an organic compound belonging to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of a carboxylic acid group at the 7th position and a methyl group at the 3rd position makes this compound unique. Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-benzothiophene-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-alkynylthiophenols followed by functionalization. For instance, the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides can yield benzothiophenes . Another method involves the use of microwave-assisted synthesis, which provides a rapid and efficient route to benzothiophene derivatives .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves catalytic processes to ensure high yield and purity. The use of Rhodium-catalyzed intramolecular heterocyclization is one such method that has been employed for the synthesis of various benzothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-benzothiophene-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophenes .
Scientific Research Applications
3-Methyl-1-benzothiophene-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: Benzothiophene derivatives are being explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-benzothiophene-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-3-carboxylic acid: Similar structure but lacks the methyl group at the 3rd position.
2-Methylbenzothiophene: Similar structure but the carboxylic acid group is not present.
Benzothiophene-2-carboxylic acid: The carboxylic acid group is at a different position.
Uniqueness
3-Methyl-1-benzothiophene-7-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H8O2S |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-methyl-1-benzothiophene-7-carboxylic acid |
InChI |
InChI=1S/C10H8O2S/c1-6-5-13-9-7(6)3-2-4-8(9)10(11)12/h2-5H,1H3,(H,11,12) |
InChI Key |
MPSPLAKDFUKULK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=CC=C2C(=O)O |
Origin of Product |
United States |
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